molecular formula C17H24ClN3O4S B305209 [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone

[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone

Cat. No. B305209
M. Wt: 401.9 g/mol
InChI Key: SLWBNSUFNGKHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone, also known as CM-272, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone targets a protein called heat shock protein 90 (HSP90), which is involved in the stabilization and activation of various oncogenic proteins. By inhibiting HSP90, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone disrupts the signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to have other biochemical and physiological effects. For example, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to inhibit the production of inflammatory cytokines, which are involved in various diseases, including cancer, autoimmune disorders, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in lab experiments is that it has shown potent anticancer activity in preclinical studies. However, one limitation is that the exact mechanism of action of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone is not fully understood, which may make it more difficult to optimize its use in cancer treatment.

Future Directions

There are several potential future directions for the research and development of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone. One direction is to further investigate the mechanism of action of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone, which could lead to the development of more potent and specific HSP90 inhibitors. Another direction is to explore the potential of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in combination with other anticancer agents, which could enhance its efficacy and reduce the likelihood of drug resistance. Additionally, the potential of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease, could also be explored.

Synthesis Methods

The synthesis of [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction with sodium borohydride to give 4-chloro-3-(morpholine-4-sulfonyl)aniline. This intermediate is then reacted with 4-ethylpiperazine and 4-dimethylaminopyridine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to give the final product, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone.

Scientific Research Applications

[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been extensively studied for its potential as an anticancer agent. In preclinical studies, [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. [4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.

properties

Product Name

[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone

Molecular Formula

C17H24ClN3O4S

Molecular Weight

401.9 g/mol

IUPAC Name

(4-chloro-3-morpholin-4-ylsulfonylphenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H24ClN3O4S/c1-2-19-5-7-20(8-6-19)17(22)14-3-4-15(18)16(13-14)26(23,24)21-9-11-25-12-10-21/h3-4,13H,2,5-12H2,1H3

InChI Key

SLWBNSUFNGKHOU-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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